molecular formula C11H7ClN4O B1461165 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-64-1

1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B1461165
CAS RN: 650628-64-1
M. Wt: 246.65 g/mol
InChI Key: MKPBMRRXCXUQGA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido [4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido [4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other pyrazolopyrimidines . Pyrrolo [2,3-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material .


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antimicrobial and Anticancer Properties

A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazole derivatives including 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol demonstrated significant antimicrobial and anticancer activities. The synthesized compounds showed higher anticancer activity compared to doxorubicin, a reference drug, and exhibited good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibitory Effects on Adenosine Receptors

Research by Harden, Quinn, and Scammells (1991) revealed that pyrazolo[3,4-d]pyrimidines, including compounds with a 3-chlorophenyl group, exhibit affinity for A1 adenosine receptors. The study found that the 3-chlorophenyl group showed the greatest activity in the N1-position, suggesting potential applications in modulating adenosine receptor-mediated biological processes (Harden, Quinn, & Scammells, 1991).

Antitumor Activity

Kandeel, Mohamed, Abd El Hamid, and Negmeldin (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines, including derivatives of 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and evaluated their antitumor activities. The study found that some compounds demonstrated potent antitumor activity across 60 different cell lines, with one particular derivative showing effectiveness on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Herbicidal Activity

A 2017 study by Luo, Zhao, Zheng, and Wang synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one, including 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and assessed their herbicidal activity. Some compounds showed significant inhibition activities against the root of Brassica napus and Echinochloa crusgalli, indicating potential applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).

Safety and Hazards

While specific safety and hazards information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(3-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPBMRRXCXUQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406122
Record name 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

650628-64-1
Record name 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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